Fluorindina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

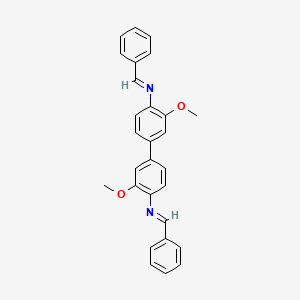

Fluorindine is a chemical compound known for its unique structure and properties. It is classified as a heterocyclic compound, specifically a quinoxalino[2,3-b]phenazine derivative. The structure of fluorindine is established by nuclear magnetic resonance (NMR) as 5,14-dihydroquinoxalino[2,3-b]phenazine

Aplicaciones Científicas De Investigación

Fluorindine has several applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various derivatives. In biology and medicine, fluorindine derivatives have shown potential as therapeutic agents due to their unique chemical properties. In the industrial sector, fluorindine is utilized in the production of advanced materials and polymers .

Métodos De Preparación

Fluorindine can be synthesized through several methods. One common synthetic route involves the reaction of 3-amino-phenazin-2-ol with o-phenylenediamine in the presence of concentrated hydrochloric acid. The reaction is carried out at 320°C for a short duration, resulting in the formation of 5,12-dihydro-5,7,12,14-tetraazapentacene . The crude product is then purified through dispersion in dilute sulfuric acid, boiling, filtering, and washing with water to obtain the final product.

Análisis De Reacciones Químicas

Fluorindine undergoes various chemical reactions, including reduction and substitution reactions. For instance, the catalytic hydrogenation of 2,3-di(p-methoxyphenyl)pyrazino[2,3-b]phenazine leads to the formation of the 6,11-dihydro derivative . Additionally, electrochemical reduction in a hydroorganic medium can produce the 1,4,6,11-tetrahydro derivative . Common reagents used in these reactions include hydrogen chloride, sodium chloride, and lithium aluminum hydride.

Mecanismo De Acción

The mechanism of action of fluorindine involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the formation of radical anions, dianions, radical trianions, and tetraanions during electrochemical reduction . These interactions can lead to various biochemical and physiological effects, making fluorindine a compound of interest in drug development and other applications.

Comparación Con Compuestos Similares

Fluorindine can be compared with other similar compounds, such as fluorenes and their derivatives. Fluorenes are known for their unique properties and applications in organic electronics and materials science . fluorindine stands out due to its specific structure and the ability to form multiple anionic species during reduction reactions . Other similar compounds include pyrazino[2,3-g]quinoxalines and their derivatives .

Propiedades

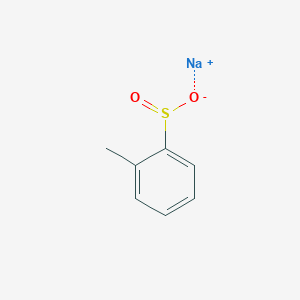

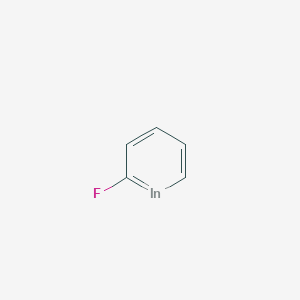

IUPAC Name |

2-fluoroindigine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F.In/c1-2-3-4-5-6;/h1-4H; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVRJVHWLXXEVFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[In]C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the confirmed structure of fluorindine?

A1: The structure of fluorindine has been confirmed as 5,14-dihydroquinoxalino[2,3-b]phenazine through NMR analysis. []

Q2: How does the electrochemical reduction of pyrazino[2,3-g]quinoxalines differ in hydroorganic and aprotic media?

A2: Electrochemical reduction of pyrazino[2,3-g]quinoxalines in a hydroorganic medium leads to the sequential formation of 1,4-dihydro and 1,4,6,9-tetrahydro derivatives, followed by further rearrangement. [] Conversely, in dry DMSO, four reversible monoelectronic systems are observed, signifying the formation of a radical anion, dianion, radical trianion, and remarkably, a tetraanion. [] This makes certain pyrazino[2,3-g]quinoxalines a rare example of compounds capable of forming tetraanions upon electrochemical reduction.

Q3: What spectroscopic techniques were employed to characterize the oxidation products of isodiphenylfluorindine?

A4: The structural assignments of the oxidation products of isodiphenylfluorindine were supported by a combination of UV-Vis spectroscopy, NMR spectroscopy, single-crystal X-ray diffraction, and density functional theory (DFT) calculations. [] These techniques provided complementary information about the electronic structure, connectivity, and spatial arrangement of atoms in the molecules.

Q4: Have there been any computational studies on fluorindine derivatives?

A5: Yes, density functional theory (DFT) calculations were used to study the electronic structures of isodiphenylfluorindine and its oxidation products, including the cruciform dimers. [] This computational approach provided valuable insights into the observed reactivity and spectroscopic properties of these compounds.

Q5: Are there any known catalytic applications of fluorindine or its derivatives?

A6: While the provided abstracts do not mention specific catalytic applications of fluorindine or its derivatives, their unique redox properties and the ability of some to form tetraanions [] suggest potential in this area. Further research is needed to explore the catalytic potential of these compounds in various organic reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.